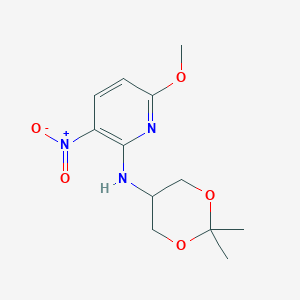

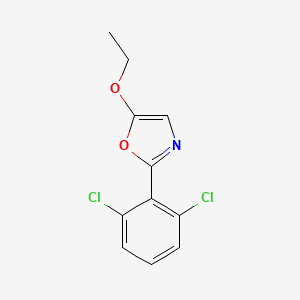

2-(2,6-二氯苯基)-5-乙氧基-1,3-恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

甲状腺素转甲状腺素蛋白淀粉样变性抑制剂

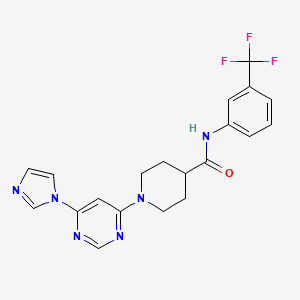

- 已经合成并评估了具有特定取代基的恶唑,例如在 C(2) 位置上的 3,5-二氯苯基取代基和在 C(5) 位置上的乙基或丙基,作为甲状腺素转甲状腺素蛋白 (TTR) 淀粉样原纤维抑制剂的潜力。这些化合物显示出淀粉样变性的显着减少,特定的取代基增强了它们的功效和结合选择性 (Razavi 等,2005)。

光物理和非线性光学行为

- 合成了新型的 4-取代芳基亚烷基-2-[5-(2,6-二氯苯基)-3-甲基-1,2-恶唑-4-基]-1,3-恶唑-5-酮,以研究它们的三阶非线性光学性质。这些化合物表现出优异的光学限制行为,它们的非线性折射率和吸收系数很大 (Murthy 等,2013)。

有机合成中的配位化学

- 恶唑衍生物,包括 2-恶唑啉,被用作过渡金属催化的不对称有机合成中的手性助剂。这些化合物在配体设计和从易得的前体中直接合成方面提供了多功能性 (Gómez 等,1999)。

抗真菌活性

- 某些恶唑衍生物,例如源自 2-(2,4-二氯苯基)-1,3-二氧戊环的衍生物,对致病真菌(包括烟曲霉和皮炎芽孢菌)表现出显着的抗真菌活性 (Delcourt 等,2004)。

抗球虫活性

- 一些恶唑衍生物,特别是那些具有氯苯基取代基的衍生物,显示出中等的抗球虫活性,这对于开发治疗球虫病的治疗方法非常重要 (Mano 等,1976)。

昆虫神经生物学

- 已经发现恶唑化合物可以调节家蚕中的腺苷酸环化酶。一些化合物,包括具有 2,6-二氯苯基同系物的化合物,表现出显着的腺苷酸环化酶激活或抑制,表明它们在生物胺受体的药理学研究中具有潜在用途 (Khan 等,2003)。

安全和危害

The safety data sheet for a related compound, 2,6-Dichlorophenyl isocyanate, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .

作用机制

Target of Action

It is structurally similar to diclofenac , a well-known non-steroidal anti-inflammatory drug (NSAID). Diclofenac primarily targets the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Diclofenac, a structurally similar compound, is known to affect the arachidonic acid pathway by inhibiting the cox enzymes . This results in decreased production of prostaglandins, which are involved in inflammation and pain signaling.

Pharmacokinetics

Diclofenac, a related compound, is known to be 100% absorbed after oral administration, but due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption .

Result of Action

Based on its structural similarity to diclofenac, it can be inferred that it may reduce inflammation and pain by decreasing the production of prostaglandins .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of similar compounds .

生化分析

Biochemical Properties

It is known that the compound belongs to the family of cyanoximes, a new subclass of oximes with the general formula NC–C (=N–OH)–R . These compounds have emerged as biologically active compounds . The compound has been found to be a powerful inhibitor of the Carbonyl Reductase enzyme involved in the development of resistance to anticancer treatment .

Cellular Effects

The cellular effects of 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole are not well-documented. Related compounds have been shown to have significant effects on cells. For example, diclofenac, a non-steroidal anti-inflammatory drug (NSAID) that shares structural similarities with 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole, has been shown to significantly suppress pain responses in rats and reduce knee joint swelling in rabbits .

Molecular Mechanism

It is known that the compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites . These metabolites are capable of reacting with endogenous nucleophiles such as glutathione (GSH) and proteins .

Temporal Effects in Laboratory Settings

Related compounds such as diclofenac have been shown to exert long-lasting and potent anti-inflammatory effects by sustainable release in the knee joint tissues .

Dosage Effects in Animal Models

Related compounds such as diclofenac have been shown to exert dose-dependent analgesic and anti-inflammatory effects .

Metabolic Pathways

It is known that the compound undergoes bioactivation by cytochrome P450 oxidation to chemically reactive metabolites .

Transport and Distribution

Related compounds such as diclofenac have been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Related compounds such as diclofenac have been shown to localize within specific compartments or organelles .

属性

IUPAC Name |

2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-15-9-6-14-11(16-9)10-7(12)4-3-5-8(10)13/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMGPNWEKMJSQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methylphenoxy)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2355455.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2355456.png)

![N-(4-fluorobenzyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2355460.png)

![2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355465.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2355467.png)